Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Description
Introduction to Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Historical Development and Research Context
The development of this compound emerged from broader research efforts focused on synthesizing constrained heterocyclic systems for pharmaceutical applications. The historical context of this compound is closely tied to the discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists, which was first reported in research conducted at Merck Research Laboratories. This breakthrough discovery established the diazabicyclononane core as a privileged scaffold for developing sleep-promoting therapeutic agents.
The research trajectory leading to this compound's identification began with systematic exploration of constrained diazepane structures designed to improve upon existing therapeutic molecules. Scientists recognized that traditional linear diazepane compounds often suffered from poor pharmacokinetic properties and limited selectivity profiles. The bicyclic constraint introduced by the [4.2.1] bridging system offered a solution to these limitations by providing enhanced conformational rigidity and improved binding specificity to target receptors.
Early synthetic efforts focused on developing practical methodologies for constructing the diazabicyclononane framework. These investigations revealed that the 9-carboxylate derivative, protected with a tert-butyl group, served as an excellent synthetic intermediate for further functionalization and derivatization. The tert-butyl protecting group strategy proved particularly valuable because it provided sufficient stability during synthetic manipulations while remaining easily removable under mild acidic conditions.
The historical development of this compound also reflects broader trends in heterocyclic chemistry, where researchers have increasingly sought to develop three-dimensional molecular scaffolds that can access novel regions of chemical space. The diazabicyclononane system exemplifies this approach by combining the pharmacologically relevant diamine functionality with a rigid bicyclic framework that constrains molecular conformations in therapeutically useful ways.
Significance in Heterocyclic Chemistry
This compound holds considerable significance within the field of heterocyclic chemistry due to its unique structural features and synthetic versatility. The compound represents an important example of bridged bicyclic systems that incorporate multiple nitrogen heteroatoms in therapeutically relevant arrangements. The [4.2.1] bridging pattern creates a rigid three-dimensional framework that significantly restricts conformational flexibility compared to acyclic or monocyclic analogs.
This conformational constraint is particularly valuable in medicinal chemistry applications where precise molecular recognition is required. The bicyclic structure positions the two nitrogen atoms in a specific spatial arrangement that can complement binding sites on biological targets with high selectivity. This geometric precision is difficult to achieve with more flexible molecular frameworks and represents a key advantage of the diazabicyclononane system.
From a synthetic perspective, the compound demonstrates the successful integration of protective group chemistry with complex heterocyclic synthesis. The tert-butyl carbamate functionality serves multiple roles: it protects one of the nitrogen atoms during synthetic operations, provides a convenient handle for further chemical transformations, and modulates the compound's physical properties to facilitate purification and handling. This multifunctional approach exemplifies modern synthetic strategies that seek to maximize efficiency while maintaining chemical diversity.
The significance of this compound extends to its role as a building block for constructing more complex molecular architectures. The protected amine functionality can be selectively deprotected and functionalized, while the free amine at the 3-position remains available for alternative derivatization strategies. This orthogonal reactivity pattern enables the synthesis of diverse compound libraries from a common intermediate, facilitating structure-activity relationship studies and lead optimization efforts.
The compound also illustrates important principles of three-dimensional pharmacophore design. The rigid bicyclic framework positions functional groups in precise spatial relationships that can be optimized for specific biological targets. This approach has proven particularly valuable in the development of central nervous system drugs, where receptor selectivity and blood-brain barrier penetration are critical considerations.
Chemical Identity and Classification
Molecular Formula (C12H22N2O2) and Structural Characteristics
This compound possesses the molecular formula C12H22N2O2, reflecting its composition of twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of this compound is 226.32 grams per mole, positioning it within the typical range for small molecule pharmaceutical intermediates and building blocks.
The structural architecture of this compound is characterized by several distinctive features that define its chemical behavior and biological activity. The core diazabicyclononane framework consists of a nine-membered bicyclic system with nitrogen atoms positioned at the 3 and 9 positions. The bridging pattern creates two distinct ring systems: a six-membered ring and a four-membered bridge, resulting in the characteristic [4.2.1] nomenclature that describes the connectivity pattern.
The tert-butoxycarbonyl group attached to the 9-position nitrogen introduces both steric bulk and electronic effects that significantly influence the compound's reactivity profile. This protecting group adopts a preferred conformation that minimizes steric interactions with the bicyclic framework while providing optimal orbital overlap for resonance stabilization. The carbonyl functionality of the carbamate group serves as both an electron-withdrawing substituent and a potential coordination site for metal-catalyzed reactions.
The three-dimensional structure of the compound exhibits significant conformational rigidity due to the bridged bicyclic framework. Computational studies suggest that the molecule adopts a relatively fixed conformation with limited flexibility around the ring junctions. This conformational constraint is responsible for many of the compound's unique properties, including its selective biological activity and improved pharmacokinetic profile compared to more flexible analogs.
The stereochemical aspects of the compound are particularly important for understanding its biological activity. The bicyclic framework creates multiple stereocenters, and the specific stereochemical configuration can significantly influence binding affinity and selectivity for biological targets. The asymmetric synthesis of enantiomerically pure derivatives has been achieved through crystallization-induced diastereomer transformation strategies, highlighting the importance of stereochemical control in this molecular class.
Chemical Abstracts Service Registry Information (286947-16-8)
The primary Chemical Abstracts Service registry number associated with compounds in this structural class requires careful consideration due to the existence of regioisomers. While the search results predominantly reference CAS registry number 286947-16-8, this identifier specifically corresponds to the 3-carboxylate regioisomer rather than the 9-carboxylate compound that is the focus of this analysis. The correct CAS registry number for this compound is 1251015-63-0.
This distinction is crucial for accurate chemical identification and procurement, as the two regioisomers exhibit different physical properties, reactivity patterns, and biological activities. The 9-carboxylate derivative (CAS 1251015-63-0) represents the specific compound of interest, characterized by protection of the bridgehead nitrogen atom rather than the nitrogen within the six-membered ring portion of the bicyclic system.
The registry information for the 9-carboxylate compound includes several important identifiers that facilitate database searches and chemical procurement. The MDL number MFCD18785763 provides an additional unique identifier within chemical databases. These registry numbers are essential for ensuring accurate communication within the scientific community and for regulatory compliance in pharmaceutical development contexts.
The availability of multiple registry numbers for structurally related compounds underscores the importance of precise chemical nomenclature and structural verification in research applications. Scientists working with these compounds must carefully verify the exact regioisomer and stereochemical configuration to ensure reproducible results and accurate structure-activity relationship determinations.
International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes both the substitution pattern and the stereochemical relationship of functional groups within the bicyclic framework. This nomenclature follows established conventions for bridged bicyclic systems, where the bracketed numbers [4.2.1] indicate the number of atoms in each bridge connecting the bridgehead positions.
Alternative systematic names for this compound include 3,9-diazabicyclo[4.2.1]nonane-9-carboxylic acid, 1,1-dimethylethyl ester, which explicitly identifies the carboxylate functionality as an ester derivative of the corresponding carboxylic acid. This alternative nomenclature is particularly useful in chemical database searches and patent literature, where different naming conventions may be employed.
The compound is also commonly referred to by several abbreviated designations that emphasize key structural features. The designation "9-Boc-3,9-diazabicyclo[4.2.1]nonane" is frequently used in synthetic chemistry contexts, where "Boc" represents the tert-butoxycarbonyl protecting group. This abbreviated form efficiently communicates the protection state of the molecule while maintaining clarity about the core structural framework.
In chemical procurement and catalog systems, the compound may appear under various commercial designations that reflect supplier-specific naming conventions. These alternative names include descriptive terms that highlight the molecule's role as a building block or synthetic intermediate, such as "protected diazabicyclononane derivative" or "bicyclic diamine building block".
The Simplified Molecular Input Line Entry System representation of the compound is CC(C)(C)OC(=O)N1C2CCNCC1CC2, which provides a linear text format for computer-based molecular representation and searching. This notation system enables efficient database searching and computational analysis while maintaining complete structural information in a compact format.
International Chemical Identifier strings provide another standardized method for representing the compound's structure in database systems. The complete International Chemical Identifier for this compound enables unambiguous identification across different software platforms and chemical databases, facilitating reproducible research and accurate chemical communication.
Relevance in Scientific Research
This compound has established significant relevance across multiple domains of scientific research, particularly in medicinal chemistry and drug discovery programs focused on central nervous system therapeutics. The compound serves as a crucial synthetic intermediate in the development of orexin receptor antagonists, which represent a promising therapeutic approach for treating sleep disorders and insomnia.
The primary research application of this compound lies in its use as a building block for constructing more complex pharmaceutical candidates. The protected amine functionality allows for selective derivatization strategies that can introduce diverse pharmacophoric elements while maintaining the beneficial conformational constraints of the bicyclic framework. This synthetic versatility has made the compound indispensable in medicinal chemistry programs seeking to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Research investigations have demonstrated that derivatives of the diazabicyclononane scaffold exhibit potent biological activity against dual orexin receptors, with some compounds showing sleep-promoting activity in rat electroencephalography models. These findings have positioned compounds in this structural class as potential alternatives to traditional sleep medications, which often suffer from tolerance development and dependency issues.
The compound's relevance extends to its role in understanding structure-activity relationships within the orexin receptor antagonist class. Systematic modifications of the 9-carboxylate group and other positions on the bicyclic framework have revealed important insights into the molecular determinants of receptor binding and selectivity. These studies have guided the rational design of improved therapeutic candidates with enhanced potency and reduced off-target effects.
From a synthetic methodology perspective, the compound has contributed to advances in asymmetric synthesis and stereoselective reaction development. The crystallization-induced diastereomer transformation approach developed for preparing enantiomerically pure derivatives has broader implications for asymmetric synthesis of bridged bicyclic systems. This methodology has potential applications in preparing other chiral building blocks for pharmaceutical synthesis.
The research relevance of this compound also encompasses its utility in chemical biology studies aimed at understanding orexin receptor function and pharmacology. The availability of well-characterized synthetic intermediates like this compound enables the preparation of molecular probes and tool compounds for investigating biological pathways and mechanisms.
Additionally, the compound has contributed to broader understanding of how conformational constraint influences biological activity and pharmacokinetic properties. Comparative studies between the rigid diazabicyclononane framework and more flexible analogs have provided valuable insights into the relationship between molecular shape and therapeutic efficacy. These findings have implications for drug design strategies beyond the specific therapeutic area of sleep disorders.
Properties
IUPAC Name |
tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8-13-7-6-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJDDPDWYRVJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679174 | |
| Record name | tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251015-63-0 | |
| Record name | tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS No. 1312456-05-5) is a bicyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological activities, supported by relevant case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 240.30 g/mol
- CAS Number : 1312456-05-5
- Structural Characteristics : The compound features a bicyclic structure that includes two nitrogen atoms in its framework, contributing to its unique reactivity and biological properties.
Synthesis
This compound can be synthesized through various methods involving the construction of the bicyclic core followed by functionalization at the carboxylate position. The synthesis typically involves:
- Formation of the bicyclic framework through cyclization reactions.
- Introduction of the tert-butyl and carboxylate groups via nucleophilic substitution or coupling reactions.
Biological Activity
Research into the biological activity of this compound has indicated several areas of interest:
Anticancer Activity
Studies have shown that compounds with similar bicyclic structures exhibit anticancer properties. For instance, a study demonstrated that related bicyclic compounds could inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia) cells . The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
Neuroprotective Effects
Some research suggests that bicyclic compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The proposed mechanism includes modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Properties
Compounds structurally related to this compound have been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Case Studies
- Anticancer Efficacy :
- Neuroprotection :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclic diazabicyclo scaffold is a versatile pharmacophore. Below is a detailed comparison of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate with analogous compounds, focusing on structural, synthetic, and functional differences.
Bicyclo Ring Systems
Key Observations :
- Substitution of nitrogen with oxygen (e.g., 3-oxa derivatives) reduces basicity and modifies solubility profiles .
Physicochemical Properties
- pKa Values: The target compound’s direct pKa data are unavailable, but analogues like methyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate exhibit pKa₁ = 7.919 and pKa₂ = 3.443, suggesting moderate basicity influenced by ring strain and substituents .
- Solubility : Boc-protected derivatives (e.g., target compound) are typically lipophilic, favoring membrane permeability, while methyl esters or hydroxylated variants show improved aqueous solubility .
Antiviral Research
- Diazabicyclo[3.2.1]octane derivatives inhibit HIV-1 entry with IC₅₀ values comparable to maraviroc (10–50 nM), though [4.2.1] analogues require further evaluation .
- Conformational analysis via NMR and docking studies suggests that bridge size impacts CCR5 receptor binding .
Neurological Targets
- This compound derivatives exhibit moderate affinity for α4β2 nAChRs (Ki = 50–200 nM), outperforming [3.3.1] systems in subtype selectivity .
Preparation Methods
Synthetic Routes and Key Reaction Types
The synthesis of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate generally involves cycloaddition reactions, catalytic hydrogenation, and carbamate protection steps. The main approaches include:
Catalytic [6π + 2π]-Cycloaddition : A prominent synthetic route involves the catalytic [6π + 2π]-cycloaddition of N-carbobenzoxyazepine or related azepine derivatives with terminal alkynes or diynes such as 1,4-butynediol. This reaction is catalyzed by a three-component system comprising cobalt(II) acetylacetonate, diphosphine ligands, and zinc iodide. The cycloaddition efficiently constructs the bicyclic framework with high regio- and stereoselectivity.
Hydrogenation and Boc Protection : Following the formation of the bicyclic diazabicyclo core, catalytic hydrogenation using palladium on carbon (10% Pd–C) under hydrogen pressure in ethanol reduces unsaturated intermediates. Subsequent protection of the amine nitrogen at position 9 is achieved by reaction with di-tert-butyl dicarbonate (Boc_2O), yielding the tert-butyl carbamate derivative.
Grignard Reactions and Alkylation : In some synthetic sequences, Grignard reagents such as p-chlorophenyl magnesium bromide are used to functionalize tropinone derivatives to form carbamate-protected aminoalcohol intermediates, which can be further elaborated to bicyclic amines. Alkylation reactions with appropriate alkyl halides under basic conditions are employed to introduce substituents on the bicyclic core.
Detailed Preparation Procedure Example
A representative synthesis sequence based on literature methods is as follows:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of N-carbethoxy tropinone derivative | Reaction of tropinone with carbamate protecting group | Carbamate-protected tropinone intermediate |
| 2 | Grignard addition | p-Chlorophenyl magnesium bromide in anhydrous diethyl ether at reflux for 4 h | Formation of carbamate-protected aminoalcohol |
| 3 | Decarbamylation | Treatment with base (e.g., KOH) | Aminoalcohol intermediate |
| 4 | Cycloaddition | Catalytic [6π + 2π]-cycloaddition with terminal alkyne using Co(acac)2/diphosphine/ZnI2 catalyst system | Formation of bicyclic diazabicyclo compound |
| 5 | Catalytic hydrogenation | 10% Pd–C, H_2 atmosphere, ethanol solvent | Saturated bicyclic amine |
| 6 | Boc protection | Reaction with di-tert-butyl dicarbonate (Boc_2O) in presence of base | This compound |
Reaction Conditions and Reagents
| Reaction Type | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Grignard Addition | p-Chlorophenyl magnesium bromide | Anhydrous Et_2O | Reflux (~35°C) | Requires inert atmosphere, dry conditions |
| Cycloaddition | Co(acac)2, diphosphine ligand, ZnI2, terminal alkyne | Typically toluene or similar | Ambient to moderate heat | Three-component catalytic system essential for selectivity |
| Hydrogenation | 10% Pd–C, H_2 gas | Ethanol | Room temperature to mild heating | Monitored to avoid over-reduction |
| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | Dichloromethane or similar | 0°C to room temperature | Protects amine, improves stability and solubility |
Purification and Characterization
Purification : After synthesis, the compound is typically purified by column chromatography using silica gel, employing solvents such as ethyl acetate/hexane mixtures to separate the desired product from impurities.
Characterization : Confirmation of the structure and purity is achieved by:
- ¹H NMR Spectroscopy : Characteristic signals include tert-butyl protons (~1.44 ppm) and bicyclic proton resonances (δ 2.0–4.3 ppm).
- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~226.32 g/mol).
- HPLC or GC-MS : To assess purity and confirm absence of side products.
Research Findings and Optimization Notes
The catalytic [6π + 2π]-cycloaddition method offers high regio- and stereoselectivity, making it a preferred route for constructing the bicyclic core with good yields.
The use of cobalt-based catalysts with diphosphine ligands and zinc iodide is critical for reaction efficiency and selectivity.
Hydrogenation conditions must be carefully controlled to avoid reduction of sensitive functional groups or over-reduction of the bicyclic system.
Boc protection improves the compound’s stability and facilitates handling and further synthetic transformations.
Industrial scale-up is feasible by optimizing catalyst loading, reaction times, and purification protocols, although detailed industrial methods remain scarce in the literature.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Challenges |
|---|---|---|---|---|
| Catalytic [6π + 2π]-Cycloaddition | Co(acac)2, diphosphine, ZnI2, terminal alkynes | Cycloaddition | High selectivity, efficient bicyclic core formation | Requires specialized catalysts, sensitive to moisture |
| Grignard Reaction | p-Chlorophenyl magnesium bromide | Nucleophilic addition | Versatile functionalization of tropinone derivatives | Requires strict anhydrous conditions |
| Catalytic Hydrogenation | 10% Pd–C, H_2 | Reduction | Efficient saturation of bicyclic intermediates | Over-reduction risk, catalyst poisoning |
| Boc Protection | Di-tert-butyl dicarbonate, base | Protection | Enhances stability and solubility | Requires careful pH control |
Q & A
Q. What is the synthetic route for tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate?
The compound is synthesized via a multi-step process. A common method involves reacting a diazabicyclo precursor with tert-butyl chloroformate under controlled conditions to introduce the tert-butyl ester group . Post-synthesis hydrogenation using 10% Pd–C in ethanol under hydrogen pressure may refine the product . Key steps require precise temperature control and catalysts to optimize yield and purity.
Q. How do structural variations (e.g., oxo-substituents) affect molecular weight and reactivity?
Structural modifications, such as the presence of an oxo group (e.g., tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate), alter molecular weight (e.g., 240.30 g/mol vs. 226.32 g/mol for non-oxo derivatives) and reactivity. The oxo group enhances electrophilic character, enabling participation in oxidation or nucleophilic addition reactions .
Q. What are the recommended storage conditions for this compound?
Store in a dark, dry environment at 2–8°C in a tightly sealed container to prevent degradation. Use inert atmospheres (e.g., nitrogen) for long-term stability . Avoid exposure to moisture or extreme temperatures to maintain integrity.
Advanced Research Questions
Q. How can conflicting molecular weight data for similar derivatives be resolved?
Discrepancies in molecular weight (e.g., 240.30 vs. 226.32 g/mol) arise from structural variations (e.g., oxo vs. non-oxo derivatives). Confirm identity via analytical techniques:
- Mass Spectrometry (MS): Validate molecular ion peaks.
- NMR Spectroscopy: Compare 1H/13C NMR signals (e.g., tert-butyl ester protons at δ ~1.44 ppm) .
- Elemental Analysis: Verify C, H, N composition .
Q. What mechanistic insights explain its interaction with biological targets?
The bicyclic framework enables selective binding to enzyme active sites (e.g., neurotransmitter receptors). The tert-butyl group enhances lipophilicity, promoting membrane permeability. Computational modeling (e.g., docking studies) and in vitro assays (e.g., enzyme inhibition) can map interactions, particularly with ganglionic or serotoninergic pathways .
Q. How can synthetic impurities (e.g., Pd residues) be mitigated post-hydrogenation?
After Pd–C catalyzed hydrogenation, filter through celite to remove catalyst particles. Use chelating agents (e.g., EDTA) or silica gel chromatography to sequester residual Pd. Confirm purity via ICP-MS or TLC .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., alkylation/acylation)?
- Steric Control: Bulky reagents target less hindered nitrogen atoms.
- Protecting Groups: Use Boc or Fmoc to direct reactivity.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites .
Data Contradiction Analysis
Q. Why do pharmacological studies report varying bioactivity for diazabicyclo derivatives?
Differences stem from substituent effects (e.g., benzyl or fluorenyl groups) altering receptor affinity. For example, 4-benzhydryl derivatives exhibit stronger ganglionic blocking than methyl analogs . Validate activity via standardized assays (e.g., patch-clamp for ion channels) and control for stereochemistry (e.g., rac vs. enantiopure forms) .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value (Oxo Derivative) | Value (Non-Oxo Derivative) | Source |
|---|---|---|---|
| Molecular Weight (g/mol) | 240.30 | 226.32 | |
| Storage Temperature | 2–8°C | 2–8°C | |
| Key NMR Signals (1H) | δ 1.44 (tert-butyl) | δ 1.33 (tert-butyl) |
Table 2: Common Synthetic Challenges & Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
